molecular formula C18H19N3O2S B14922093 N-(4-ethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(4-ethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B14922093
M. Wt: 341.4 g/mol
InChI Key: IVKRKJPBSSDKPU-UHFFFAOYSA-N
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Description

N~1~-(4-ETHYLPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ETHYLPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzimidazole ring using methyl iodide and a base such as potassium carbonate.

    Formation of Thioether Linkage: The thioether linkage is formed by reacting the benzimidazole derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-ETHYLPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-ETHYLPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.

    Thioether-Linked Compounds: Compounds with similar thioether linkages but different aromatic groups.

Uniqueness

N~1~-(4-ETHYLPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N3O2S/c1-3-12-4-6-13(7-5-12)19-17(22)11-24-18-20-15-9-8-14(23-2)10-16(15)21-18/h4-10H,3,11H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

IVKRKJPBSSDKPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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